molecular formula C11H12Cl2O B12900713 5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran CAS No. 6834-35-1

5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran

Cat. No.: B12900713
CAS No.: 6834-35-1
M. Wt: 231.11 g/mol
InChI Key: VWHROUMDUGPWIP-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran typically involves the chlorination of 2,2,4-trimethyl-2,3-dihydrobenzofuran at the 5 and 7 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination.

Industrial Production Methods

On an industrial scale, the production of 5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-2,2,4-trimethyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro substitution enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

5,7-Dichloro-2,2,4-trimethyl-3H-1-benzofuran is a compound belonging to the benzofuran family, characterized by its unique substitution pattern. This article discusses its biological activities, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H10Cl2OC_{12}H_{10}Cl_2O with a molecular weight of approximately 231.11 g/mol. The compound features a benzofuran core with two chlorine atoms at positions 5 and 7 and three methyl groups at positions 2, 2, and 4.

Biological Activities

Research has demonstrated that benzofuran derivatives exhibit a wide range of biological activities. Specifically, this compound has shown promise in various areas:

1. Antimicrobial Activity

Benzofuran derivatives are increasingly recognized for their antimicrobial properties. A systematic review highlighted that compounds with halogen substitutions often enhance antimicrobial efficacy. For instance, derivatives with chlorine substituents have been reported to exhibit significant activity against various bacterial strains.

Compound Activity Inhibition Zone (mm)
This compoundAntibacterialNot specified
Benzofuran derivative AAntifungal23 mm against Candida albicans
Benzofuran derivative BAntibacterial24 mm against E. coli

Studies indicate that the presence of electron-withdrawing groups like chlorine enhances the compound's ability to combat resistant strains of bacteria .

2. Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. Notably, studies have reported antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Reference Compound
HeLa4.6 ± 0.1CA-4
MDA-MB-2314.5 ± 2.1CA-4
HT-293100 ± 100CA-4
MCF-7370 ± 100CA-4

The IC50 value indicates the concentration required to inhibit cell proliferation by 50%, showcasing the compound's effectiveness against specific cancer types .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways for microbial growth and cancer cell proliferation.
  • Binding Affinity : Studies suggest that its unique structure allows it to bind effectively to specific receptors or enzymes, altering their activity and leading to therapeutic effects .

Case Studies

Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical settings:

Case Study: Anticancer Activity

A study evaluated the effects of several benzofuran derivatives on human cancer cell lines. Among these, this compound demonstrated significant antiproliferative activity in vitro. The results indicated that structural modifications could enhance potency against resistant cancer types.

Case Study: Antimicrobial Resistance

In another investigation focused on antimicrobial resistance, researchers synthesized various benzofuran derivatives and tested them against resistant bacterial strains. The presence of dichloro and trimethyl groups was linked to increased activity against multidrug-resistant pathogens.

Properties

CAS No.

6834-35-1

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

5,7-dichloro-2,2,4-trimethyl-3H-1-benzofuran

InChI

InChI=1S/C11H12Cl2O/c1-6-7-5-11(2,3)14-10(7)9(13)4-8(6)12/h4H,5H2,1-3H3

InChI Key

VWHROUMDUGPWIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(OC2=C(C=C1Cl)Cl)(C)C

Origin of Product

United States

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